5-Bromo-2-(tributylstannyl)pyridine
Overview
Description
5-Bromo-2-(tributylstannyl)pyridine is a chemical compound with the empirical formula C17H30BrNSn . It has a molecular weight of 447.04 . This compound is used in the synthesis of various other compounds, including 1,10-Phenanthroline based ditopic ligand, which is used to prepare bistable metallic rotaxanes , and donor-acceptor type isomeric platinum (II) complexes exhibiting excellent optoelectronic properties for OLED applications .
Molecular Structure Analysis
The SMILES string of this compound isCCCC [Sn] (CCCC) (CCCC)c1ccc (Br)cn1
. The InChI key is ZQJRPQMEYHJPJK-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.535 . The boiling point is between 140-145 °C , and the density is 1.317 g/mL at 25 °C .Scientific Research Applications
Synthesis of Oligopyridines
5-Bromo-2-(tributylstannyl)pyridine is utilized in the synthesis of oligopyridines. Pabst and Sauer (1999) explored its conversion to 4-tributylstannyl-2,6-oligopyridines via [4+2] cycloadditions with ethynyltributyltin. Bromination of these compounds yielded 4-bromo-2,6-oligopyridines, which were further used in cross-coupling reactions under Stille conditions to produce branched oligopyridines (Pabst & Sauer, 1999).
Applications in Liquid Crystal Synthesis
Getmanenko and Twieg (2008) reported the use of 2-bromo-5(or 6)-tri-n-butylstannylpyridines, derived from dibromopyridines, in Negishi coupling reactions. These reactions produced alkyl- and aryl-substituted pyridylstannanes, suitable for further functionalization in liquid crystal synthesis, demonstrating the compound's versatility in materials science (Getmanenko & Twieg, 2008).
Role in Coupling Reactions
Krompiec et al. (2007) explored the catalytic activity of various systems in Stille coupling reactions involving 2,6-dihalogenopirydines with 5-bromo-2-trialkylstannylpyridines. This study showcased the compound's significance in developing new catalytic systems for efficient synthesis processes (Krompiec et al., 2007).
Spectroscopic and Optical Studies
The compound has been subject to spectroscopic and optical studies. Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Such studies provide valuable insights into the compound's properties and potential applications in various fields of research (Vural & Kara, 2017).
properties
IUPAC Name |
(5-bromopyridin-2-yl)-tributylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJRPQMEYHJPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrNSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635368 | |
Record name | 5-Bromo-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
611168-46-8 | |
Record name | 5-Bromo-2-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-(tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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